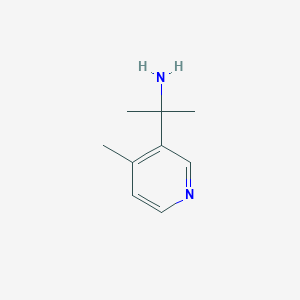

2-(4-Methylpyridin-3-yl)propan-2-amine

Description

2-(4-Methylpyridin-3-yl)propan-2-amine is a secondary amine featuring a pyridine ring substituted with a methyl group at the 4-position and a propan-2-amine moiety at the 3-position. Its structure combines aromatic heterocyclic and aliphatic amine functionalities, making it a versatile scaffold in medicinal chemistry and materials science. This compound has been studied for its physicochemical properties, including solubility, optical activity, and reactivity in synthetic pathways .

Properties

IUPAC Name |

2-(4-methylpyridin-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-11-6-8(7)9(2,3)10/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPBGOMTIWRXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, highlighting differences in substituents, electronic effects, and observed properties.

Table 1: Structural and Physicochemical Comparisons

Key Findings

Electronic Effects :

- The 4-methylpyridin-3-yl group in the target compound provides a balance of electron-donating (methyl) and electron-withdrawing (pyridine N) effects, influencing its HOMO-LUMO gap and reactivity in catalytic systems .

- Methoxy-phenyl analogs (e.g., 3na) exhibit enhanced solubility due to the polar methoxy group, whereas chlorophenyl analogs (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) show increased lipophilicity, impacting membrane permeability .

Optical Activity :

- Chiral derivatives like (S)-2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag) demonstrate significant optical rotation ([α]D^20^ = −57.45), critical for enantioselective synthesis .

Noncovalent Interactions: The pyridine ring in the target compound participates in hydrogen bonding (as an acceptor) and π-π stacking, unlike purely aromatic analogs (e.g., 1-(4-methylphenyl)propan-2-amine), which rely on weaker van der Waals interactions .

Computational Insights :

- Density functional theory (DFT) analyses reveal that substituents alter local kinetic-energy density and electron correlation energies , affecting stability and reaction pathways .

Table 2: Spectroscopic and Analytical Data

Biological Activity

2-(4-Methylpyridin-3-yl)propan-2-amine, a compound with a unique pyridine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted at the 3-position with a methyl group and is connected to a propan-2-amine moiety. The unique substitution pattern influences both its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Binding : It may bind to various receptors, influencing signal transduction pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methylpyridin-2-yl)propan-2-amine | Structure | Investigated for enzyme inhibition and potential therapeutic applications. |

| 2-(4-Methylpyrimidin-2-yl)propan-2-amine | N/A | Exhibits distinct biological properties; further studies required. |

The differences in biological activity among these compounds can be attributed to variations in their chemical structures and the resulting interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Anti-Thrombolytic Activity

In a study focused on anti-thrombolytic properties, related pyridine derivatives demonstrated varying degrees of effectiveness in inhibiting clot formation. Notably, compounds with similar structural features exhibited significant anti-thrombolytic activity, suggesting that this compound may also possess such properties.

Case Studies

- Study on Antibacterial Properties :

- Study on Anti-Thrombolytic Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.